7-Fluoro-1H-indole-2-carboxylic acid
Overview
Description
7-Fluoro-1H-indole-2-carboxylic acid: is a fluorinated derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its unique structural features, which include a fluorine atom at the 7th position and a carboxylic acid group at the 2nd position of the indole ring. These modifications confer distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-2-carboxylic acid, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This interaction with its targets can lead to various changes in the body, depending on the specific receptors it binds to .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylated indole derivatives.
Reduction: Formation of 7-fluoro-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 7-Fluoro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. The fluorine atom can enhance binding affinity and selectivity towards specific enzymes or receptors, making it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. These compounds may exhibit anti-inflammatory, antiviral, or anticancer activities, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties can improve the performance and efficacy of these products.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1H-indole-3-carboxylic acid
- 5-Fluoro-1H-indole-2-carboxylic acid
- 7-Chloro-1H-indole-2-carboxylic acid
Comparison
Compared to its analogs, 7-Fluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This configuration can result in different chemical reactivity and biological activity. For instance, the fluorine atom at the 7th position can influence the electronic distribution within the molecule, potentially enhancing its binding affinity to certain biological targets compared to other fluorinated indole derivatives.
Properties
IUPAC Name |
7-fluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBSQNVKBIKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390203 | |
Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-67-7 | |
Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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